![molecular formula C14H22ClN3O2 B1400651 2'-tert-Butyl-2'H-spiro[piperidine-4,5'-pyrano-[3,2-c]pyrazol]-7'(6'H)-one hydrochloride CAS No. 1197815-65-8](/img/structure/B1400651.png)

2'-tert-Butyl-2'H-spiro[piperidine-4,5'-pyrano-[3,2-c]pyrazol]-7'(6'H)-one hydrochloride

Overview

Description

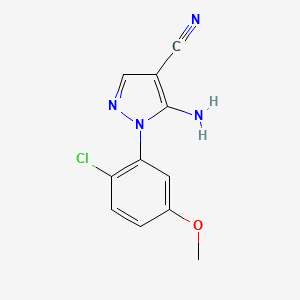

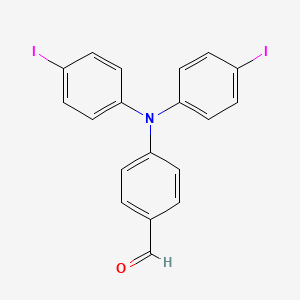

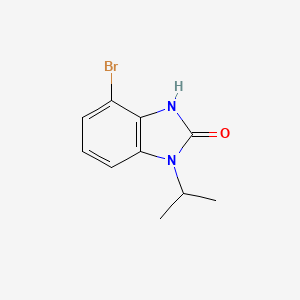

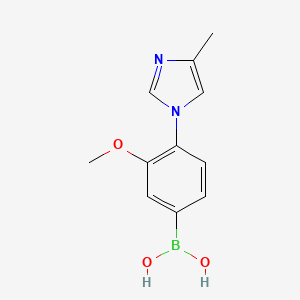

“2’-tert-Butyl-2’H-spiro[piperidine-4,5’-pyrano-[3,2-c]pyrazol]-7’(6’H)-one hydrochloride” is a chemical compound with the molecular formula C14H22ClN3O2 . It has a molecular weight of 299.79 g/mol. This compound is used for research purposes .

Synthesis Analysis

The synthesis of this compound involves several stages. In one method, 4-fluoro-1H-indazole-6-carboxylic acid is reacted with benzotriazol-1-ol and N-(3-dimethylaminopropyl)-N-ethylcarbodiimide in dichloromethane. This is followed by the addition of a solution of the amine (1 equivalent) in CH2Cl2 (0.1 M) and triethylamine (1.5 equivalents). The mixture is stirred at room temperature until the reaction is complete as determined by LC/MS .Molecular Structure Analysis

The molecular structure of this compound is complex, involving a spiro configuration where a piperidine ring is fused to a pyrano-pyrazole ring. The compound also contains a tert-butyl group .Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications

Synthesis of Spiropiperidine Lactam Compounds

- Research has been conducted on the synthesis of spiropiperidine lactam compounds, which act as acetyl-CoA carboxylase inhibitors. The synthesis involves a streamlined 10-step process, yielding the N-2 tert-butyl pyrazolospirolactam core from ethyl 3-amino-1H-pyrazole-4-carboxylate (Huard et al., 2012).

Synthesis of Pyrazolo-fused Spirolactams

- The creation of 1′-substituted 6-amino-spiro-4-(piperidine-4′)-2H,4H-pyrano[2,3-c]pyrazoles through a three-component condensation process has been explored. This involves electrochemical synthesis methods, yielding products that are analytically pure without the need for recrystallization (Shestopalov et al., 2003).

Investigation of Hydrogen-Bonded Structures

- Studies have been conducted on the hydrogen-bonded structures of compounds like 3-tert-butyl-1-phenyl-7-(4-trifluoromethylbenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-dione. These investigations reveal significant differences in hydrogen-bonded structures resulting from minor changes in remote substituents (Trilleras et al., 2008).

Development of Sigma Ligands

- Research has been done on spiro[isobenzofuran-1(3H),4'-piperidines] and corresponding benzofuran and benzopyran derivatives as sigma ligands. This study focuses on determining structural factors influencing sigma 1/sigma 2 affinity and selectivity in these compounds (Moltzen et al., 1995).

Ultrasound-Assisted Synthesis of Spiro Derivatives

- An efficient one-pot synthesis of spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives using ultrasound irradiation has been reported. This process follows the group-assistant-purification chemistry, avoiding traditional chromatography and recrystallization (Zou et al., 2012).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-tert-butylspiro[6H-pyrano[3,2-c]pyrazole-5,4'-piperidine]-7-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2.ClH/c1-13(2,3)17-9-11-12(16-17)10(18)8-14(19-11)4-6-15-7-5-14;/h9,15H,4-8H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVESAGWWWIILLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=C2C(=N1)C(=O)CC3(O2)CCNCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-tert-Butyl-2'H-spiro[piperidine-4,5'-pyrano-[3,2-c]pyrazol]-7'(6'H)-one hydrochloride | |

CAS RN |

1197815-65-8 | |

| Record name | Spiro[piperidine-4,5′(7′H)-pyrano[3,2-c]pyrazol]-7′-one, 2′-(1,1-dimethylethyl)-2′,6′-dihydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197815-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propan-2-ol](/img/structure/B1400571.png)